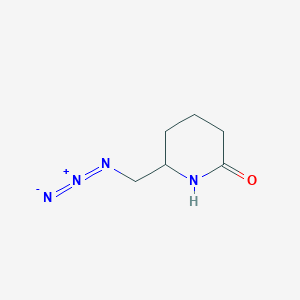![molecular formula C20H20N2O3 B2707658 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea CAS No. 2097914-58-2](/img/structure/B2707658.png)
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea is a complex organic compound featuring a furan ring, a phenyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-2-yl Phenyl Intermediate: This step involves the coupling of a furan derivative with a phenyl group under conditions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation, introducing the hydroxyethyl group. This can be achieved using ethylene oxide or similar reagents under controlled conditions.
Urea Formation: Finally, the hydroxyethylated intermediate is reacted with an isocyanate derivative to form the urea moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenyl groups can be reduced under hydrogenation conditions to form cyclohexyl derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typical.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Cyclohexyl derivatives.
Substitution: Ethers and esters of the hydroxyethyl group.
科学的研究の応用
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and phenyl groups may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues.
類似化合物との比較
Similar Compounds
1-{2-[4-(Thiophen-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea: Similar structure but with a thiophene ring instead of a furan ring.
1-{2-[4-(Pyridin-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea: Contains a pyridine ring, offering different electronic properties.
Uniqueness
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-5-2-3-6-17(14)22-20(24)21-13-18(23)15-8-10-16(11-9-15)19-7-4-12-25-19/h2-12,18,23H,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJATWTMVJWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide](/img/structure/B2707575.png)
![(2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(2-chlorophenyl)prop-2-enamide](/img/structure/B2707576.png)
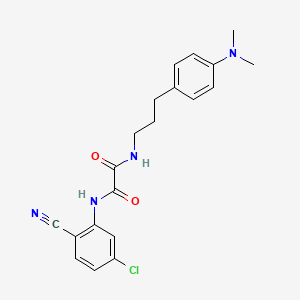
![1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane](/img/structure/B2707581.png)
![1-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2707582.png)
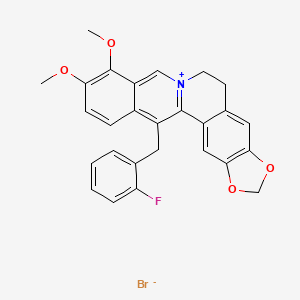
![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B2707586.png)
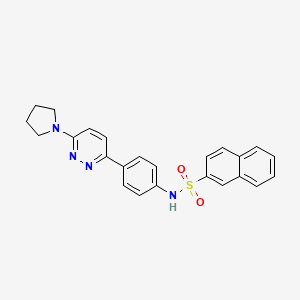
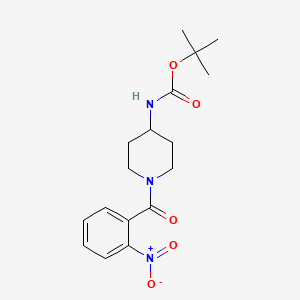
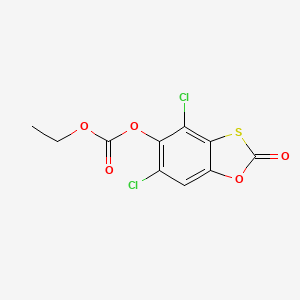
![1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2707591.png)
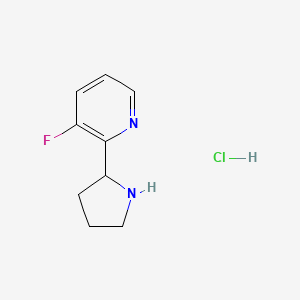
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2707597.png)
